2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-pentyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-5-8-12-24-17(20)15(19(25)21-11-4-2)16-18(24)23-14-10-7-6-9-13(14)22-16/h6-7,9-10H,3-5,8,11-12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKCJAOZUCDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its interactions with biological macromolecules. It can serve as a probe to understand cellular processes and molecular pathways.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be used in the development of new drugs targeting various diseases, including infections and cancers.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Lipophilicity : The target compound’s pentyl and propyl groups likely enhance lipophilicity compared to derivatives with shorter alkyl chains (e.g., methyl in ) or aromatic substituents (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Steric Effects : Bulky substituents at the 1-position (e.g., 3-hydroxy-2,6-dimethylphenyl in ) can alter binding affinity to biological targets by modifying steric interactions.
Pharmacological Activity and Substituent Effects
- Sirtuin Activation : The fluorobenzyl-pentyl analog () acts as a SIRT3 activator (IC₅₀ = 0.5 µM), suggesting that electron-withdrawing groups (e.g., fluorine) and extended alkyl chains may optimize sirtuin binding.
- Anticancer Activity : Derivatives with polar substituents (e.g., hydroxyl groups in ) exhibit potency against cancer cell lines, likely due to enhanced hydrogen bonding with kinase domains.
- Solubility : The methoxypropyl-cyclopentyl analog () may exhibit improved solubility in polar solvents compared to purely alkyl-substituted derivatives, as methoxy groups introduce polarity.
Structural Analysis via NMR and Lumping Strategies
- NMR Profiling: Studies on rapamycin analogs () demonstrate that substituents at specific positions (e.g., regions A and B in pyrroloquinoxalines) cause distinct chemical shift changes, enabling precise structural elucidation. For example, alkyl chains at the 1-position (as in the target compound) would induce upfield shifts in adjacent protons due to electron-donating effects.
- Lumping Strategy : Organic compounds with similar backbones but varying substituents (e.g., alkyl vs. aryl groups) are often grouped for computational modeling, as they share analogous reactivity and physicochemical behavior .
Biological Activity
2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoxaline family, characterized by a fused pyrrole and quinoxaline structure. Its molecular formula is , which contributes to its biological functions.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit promising anticancer activity. A study demonstrated that compounds similar to this compound showed significant inhibition of tumor cell proliferation in various cancer cell lines. For instance, certain derivatives reported IC50 values ranging from 0.29 to 0.90 μM against human cancer cell lines such as HepG2 and Caco-2, comparable to doxorubicin's effectiveness .
Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6 | A431 | 0.29 | |
| Compound 12 | HepG2 | 0.73 | |
| Doxorubicin | HepG2 | 0.51 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that certain quinoxaline derivatives possess dual activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Antimalarial Activity
In addition to its anticancer and antimicrobial effects, derivatives of this compound have been evaluated for antimalarial activity. Compounds tested against Plasmodium falciparum demonstrated significant inhibitory effects with IC50 values in the micromolar range, showcasing their potential as antimalarial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds act as inhibitors of protein tyrosine phosphatases (PTP), which are crucial in regulating various cellular processes including cancer progression and immune responses .
- DNA Intercalation : The structural properties of pyrroloquinoxalines allow them to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
- Stat3 Pathway Inhibition : Certain derivatives have been shown to inhibit Stat3 phosphorylation/activation in cancer cells, which is critical for tumor growth and survival .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrroloquinoxaline derivatives for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the chemical structure could enhance anticancer activity while reducing toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
